Antiviral Potency and Mutant Resistance Profile: 6-Bromo vs. 8-Bromo Quinoline ALLINIs
In a study of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors, a direct comparison was made between analogs bearing a bromine at the 6-position (Compound 17) and at the 8-position (Compound 16ba). Against the wild-type (WT) virus, the 6-bromo analog was 2-fold more potent. However, against the ALLINI-resistant A128T mutant, the 6-bromo analog suffered a 34-fold loss of potency, whereas the 8-bromo analog retained full effectiveness. This demonstrates that the position of the bromine atom, independent of other substituents on the quinoline core, dictates the resistance profile of the compound [1].
| Evidence Dimension | Antiviral Potency (IC50) and Resistance Profile |
|---|---|
| Target Compound Data | Compound 17 (6-bromo analog): WT IC50 = 0.3 ± 0.1 µM; A128T IC50 = 10.2 ± 2.5 µM |
| Comparator Or Baseline | Compound 16ba (8-bromo analog): WT IC50 = 0.6 ± 0.1 µM; A128T IC50 = 0.3 ± 0.1 µM |
| Quantified Difference | WT potency: 6-bromo is 2-fold more potent than 8-bromo (0.3 vs. 0.6 µM). A128T mutant potency: 6-bromo loses 34-fold activity (10.2 µM), while 8-bromo is unaffected (0.3 µM). |
| Conditions | HIV-1 replication-competent pNL4-3 (WT and A128T mutant) constructs in HEK293T cells; progeny virion infectivity measured in TZM-bl reporter cells. |
Why This Matters
This data provides direct evidence that a 6-bromo-2-chloro-8-methoxyquinoline scaffold could serve as a probe to study resistance mechanisms, whereas an 8-bromo analog would be selected for programs requiring retained activity against this specific mutation.
- [1] O. Terret, et al. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses, 2022, 14(7), 1466. (Table 5) View Source
